molecular formula C18H19FN2O4S B2867789 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922022-96-6

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2867789
CAS RN: 922022-96-6
M. Wt: 378.42
InChI Key: OJTQRGAPLQVQEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also has a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the benzenesulfonamide group would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonamide group might undergo reactions typical of sulfonamides, while the tetrahydrobenzo[b][1,4]oxazepin ring might participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Bioactivity

Studies on benzenesulfonamides, including various derivatives, focus on their synthesis and evaluation for biological activities, particularly as inhibitors of enzymes like carbonic anhydrase. These compounds have shown potential in targeting specific isoforms of human carbonic anhydrases, which play crucial roles in physiological processes such as respiration and pH homeostasis. For example, sulfonamide derivatives have been explored for their cytotoxic activities and potential as tumor-specific agents due to their inhibitory effects on carbonic anhydrase isoforms present in human tumors (Gul et al., 2016).

Enantioselective Construction

Research has also delved into the organocatalytic asymmetric addition of substrates to dibenzo[b,f][1,4]oxazepines, demonstrating the synthesis of cyclic amines with chiral C–F stereocenters. This process highlights the potential of benzenesulfonamide derivatives in creating enantioselective compounds, which are valuable in medicinal chemistry for their improved pharmacological profiles (Li et al., 2019).

Antitumor Activity

Several benzenesulfonamide derivatives have been synthesized and tested for their antitumor activities. For instance, compounds with specific substituents have shown remarkable activity and selectivity toward cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Sławiński & Brzozowski, 2006).

Crystal Structure Investigation

The crystal structures of benzenesulfonamide derivatives have been investigated to understand their molecular packing and intermolecular interactions. This research provides valuable insights into the design of compounds with desired physical and chemical properties for pharmaceutical applications (Suchetan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a benzenesulfonamide moiety are known to inhibit enzymes, often by mimicking the enzyme’s natural substrate .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTQRGAPLQVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

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